molecular formula C22H34O2 B13856753 Ethyl (5Z,8Z,11E,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate

Ethyl (5Z,8Z,11E,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate

Cat. No.: B13856753
M. Wt: 330.5 g/mol
InChI Key: SSQPWTVBQMWLSZ-QSKHRYGZSA-N
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Description

Ethyl (5Z,8Z,11E,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate is a long-chain fatty acid ethyl ester. It is derived from the formal condensation of the carboxy group of (5Z,8Z,11E,14Z,17Z)-icosapentaenoic acid with the hydroxy group of ethanol . This compound is known for its significant biological roles and applications, particularly in the fields of medicine and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (5Z,8Z,11E,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate typically involves the esterification of (5Z,8Z,11E,14Z,17Z)-icosapentaenoic acid with ethanol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production with enhanced reaction kinetics and efficient separation techniques .

Chemical Reactions Analysis

Types of Reactions: Ethyl (5Z,8Z,11E,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated fatty acid ethyl esters.

    Substitution: Alkyl or amino derivatives.

Mechanism of Action

The mechanism of action of Ethyl (5Z,8Z,11E,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate involves its conversion to active metabolites in the body. These metabolites interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways. The compound modulates the production of eicosanoids, which are signaling molecules that play a crucial role in inflammation and immune responses .

Comparison with Similar Compounds

Comparison: Ethyl (5Z,8Z,11E,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate is unique due to its specific configuration of double bonds, which influences its biological activity and stability. Compared to its analogs, it may exhibit different pharmacokinetic properties and efficacy in therapeutic applications .

Properties

Molecular Formula

C22H34O2

Molecular Weight

330.5 g/mol

IUPAC Name

ethyl (5Z,8Z,11E,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate

InChI

InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5-,9-8-,12-11+,15-14-,18-17-

InChI Key

SSQPWTVBQMWLSZ-QSKHRYGZSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C/C/C=C\C/C=C\CCCC(=O)OCC

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC

Origin of Product

United States

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